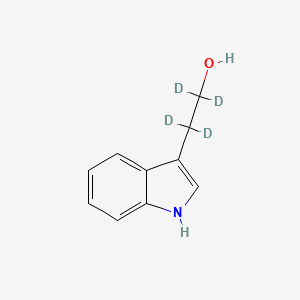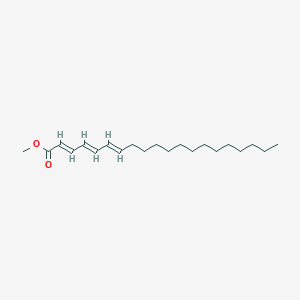
dihydrozeatin-7-N-dihydrozeatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrozeatin-7-N-dihydrozeatin is a compound belonging to the class of cytokinins, which are plant hormones that play a crucial role in promoting cell division and growth in plant roots and shoots. This compound is a derivative of zeatin, a naturally occurring cytokinin, and is characterized by its unique structure that includes a glycosylated form of dihydrozeatin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrozeatin-7-N-dihydrozeatin typically involves a multi-step process. One common method includes the Michael condensation of methyl methacrylate with nitromethane to produce methyl 2-methyl-4-nitrobutyrate. This intermediate is then reduced to 4-amino-2-methylbutan-1-ol, which subsequently reacts with 6-chloropurine to form dihydrozeatin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrozeatin-7-N-dihydrozeatin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert zeatin to dihydrozeatin.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Dihydrozeatin-7-N-dihydrozeatin has several scientific research applications:
Chemistry: Used as a model compound to study cytokinin metabolism and biosynthesis.
Biology: Plays a role in plant growth regulation and development studies.
Medicine: Investigated for its potential antioxidant properties and its role in anti-aging therapies.
Industry: Utilized in agricultural biotechnology to enhance crop yield and stress resistance .
Mécanisme D'action
The mechanism of action of dihydrozeatin-7-N-dihydrozeatin involves its interaction with cytokinin receptors in plants. These receptors are part of a signaling pathway that regulates cell division, growth, and differentiation. The compound binds to these receptors, triggering a cascade of molecular events that lead to the desired physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zeatin: A naturally occurring cytokinin with similar biological activity.
Dihydrozeatin: A reduced form of zeatin with distinct metabolic properties.
Trans-Zeatin-N-glucosides: Glycosylated forms of zeatin with unique biological activities
Uniqueness
Dihydrozeatin-7-N-dihydrozeatin is unique due to its glycosylated structure, which affects its solubility, stability, and biological activity. This compound’s distinct metabolic fate and interaction with cytokinin receptors set it apart from other cytokinins .
Propriétés
Formule moléculaire |
C16H25N5O6 |
|---|---|
Poids moléculaire |
383.40 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-7-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1 |
Clé InChI |
WSELIHNWDGFXRQ-UFZVAZPKSA-N |
SMILES isomérique |
CC(CCNC1=NC=NC2=C1N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
SMILES canonique |
CC(CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


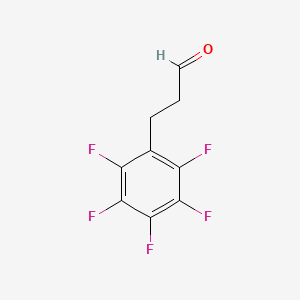

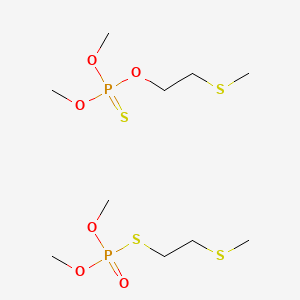
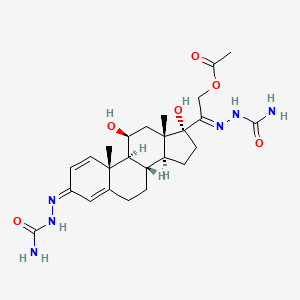
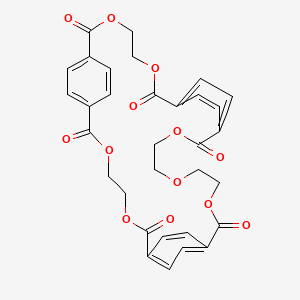
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

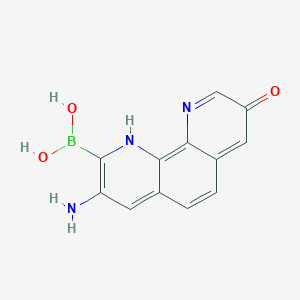

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)

